molecular formula C19H18N2O2S B5589167 2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE

2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5589167
M. Wt: 338.4 g/mol
InChI Key: WMGMHESHCJQFRQ-UHFFFAOYSA-N
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Description

2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties . This specific compound has a unique structure that incorporates both a quinazolinone core and a sulfanyl group, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The quinazoline ring forms a dihedral angle with the phenyl ring, and the terminal methyl group is often disordered due to rotation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with an ethylphenyl and sulfanyl group.

Properties

IUPAC Name

2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-13-8-10-14(11-9-13)17(22)12-24-19-20-16-7-5-4-6-15(16)18(23)21(19)2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGMHESHCJQFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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